molecular formula C17H38BrNO2 B1367257 N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide CAS No. 57122-49-3

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Cat. No. B1367257
CAS RN: 57122-49-3
M. Wt: 368.4 g/mol
InChI Key: QZGJWBFWUITOJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, acrylamide derivatives were prepared using diethanolamine . Another study reported the synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides using diethanolamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-bis(2-hydroxyethyl) alkylamines, a class of compounds to which this compound belongs, have been studied. Isotherms of surface tension of a homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained . Another source provides some information on the physical and chemical properties of a related compound, N,N-di(2-hydroxyethyl)dodecanamide .

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the literature .

Future Directions

Future research could focus on the synthesis, characterization, and application of this compound and related compounds. For instance, a study reported the one-pot solvent-free synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides using zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst .

properties

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGJWBFWUITOJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510557
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

CAS RN

57122-49-3
Record name 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57122-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 3
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 4
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.